molecular formula C19H22NOPSi B14289370 1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole CAS No. 113545-93-0

1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole

Cat. No.: B14289370
CAS No.: 113545-93-0
M. Wt: 339.4 g/mol
InChI Key: WBKORALUOOSUHU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole typically involves multiple steps, including the formation of the azaphosphole ring and the introduction of the trimethylsilyl group. Specific synthetic routes and reaction conditions can vary, but common methods include:

Chemical Reactions Analysis

1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole exerts its effects involves interactions with molecular targets and pathways. The trimethylsilyl group can influence the compound’s reactivity and stability, while the azaphosphole ring can participate in various chemical reactions. Specific molecular targets and pathways depend on the context of its application .

Comparison with Similar Compounds

Similar compounds include other azaphospholes and silylated organic molecules. Compared to these compounds, 1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole is unique due to its specific combination of the azaphosphole ring and the trimethylsilyl group, which imparts distinct chemical and physical properties . Some similar compounds include:

  • 1-Methyl-2,5-diphenyl-1H-1,3-azaphosphole
  • 4-[(Trimethylsilyl)oxy]-1H-1,3-azaphosphole

Properties

CAS No.

113545-93-0

Molecular Formula

C19H22NOPSi

Molecular Weight

339.4 g/mol

IUPAC Name

trimethyl-[(1-methyl-2,5-diphenyl-1,3-azaphosphol-4-yl)oxy]silane

InChI

InChI=1S/C19H22NOPSi/c1-20-17(15-11-7-5-8-12-15)19(21-23(2,3)4)22-18(20)16-13-9-6-10-14-16/h5-14H,1-4H3

InChI Key

WBKORALUOOSUHU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(P=C1C2=CC=CC=C2)O[Si](C)(C)C)C3=CC=CC=C3

Origin of Product

United States

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